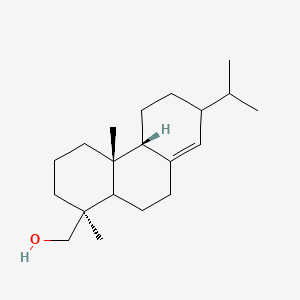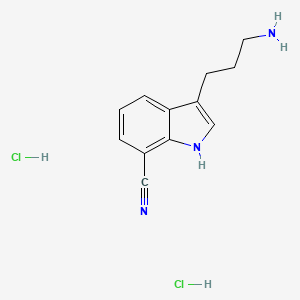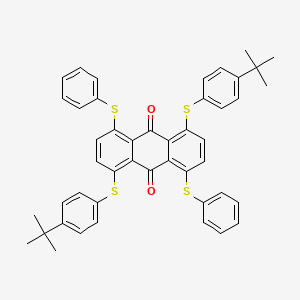
Hydroabiety alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hydroabiety alcohol can be synthesized through several methods. One common laboratory method involves the reduction of abietic acid, a major component of rosin, using hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring higher yields and purity .
Análisis De Reacciones Químicas
Hydroabiety alcohol undergoes various chemical reactions typical of primary alcohols. Some of the key reactions include:
Aplicaciones Científicas De Investigación
Hydroabiety alcohol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydroabiety alcohol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities and interact with cell membranes, altering their properties and functions . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its antioxidant and anti-inflammatory properties .
Comparación Con Compuestos Similares
Hydroabiety alcohol is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Abietic acid: The precursor to this compound, used in similar applications but with different chemical properties.
Isopropyl-2-decahydronaphthalenol: Another resin-derived alcohol with similar uses but different chemical behavior.
This compound stands out due to its excellent color, low tack, and oxidation resistance, making it highly valuable in industrial applications .
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
[(1S,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18?,19-,20-/m1/s1 |
Clave InChI |
FLMIYUXOBAUKJM-GDFXLJFKSA-N |
SMILES isomérico |
CC(C)C1CC[C@@H]2C(=C1)CCC3[C@@]2(CCC[C@]3(C)CO)C |
SMILES canónico |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)



![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
